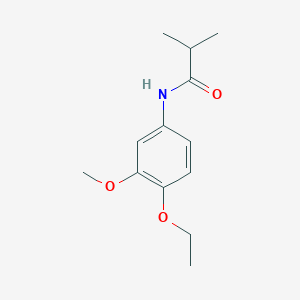

n-(4-Ethoxy-3-methoxyphenyl)isobutyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

N-(4-ethoxy-3-methoxyphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C13H19NO3/c1-5-17-11-7-6-10(8-12(11)16-4)14-13(15)9(2)3/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

KVJMIXOOVYWQOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C(C)C)OC |

Origin of Product |

United States |

Reaction Conditions:

Solvent Selection: The choice of solvent is critical for large-scale operations. An ideal solvent should be inexpensive, non-toxic, have a high flashpoint for safety, and allow for easy product isolation and purification. Solvents that facilitate high reaction rates and minimize side reactions are preferred.

Temperature Control: Acylation reactions are often exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with efficient cooling systems is standard practice.

Reaction Time: Optimizing reaction time is essential for maximizing reactor throughput. Shorter reaction times, achieved through careful control of temperature and reactant concentrations, lead to increased productivity.

Work Up and Purification:

Quenching: The quenching of the reaction (e.g., with water or a basic solution to neutralize acidic byproducts) needs to be carefully controlled to manage any exotherms and potential gas evolution.

Product Isolation: The method of product isolation, such as precipitation followed by filtration, must be efficient and scalable. The physical properties of the product, including crystal form and particle size, can significantly impact the ease of filtration and drying.

Purification: The need for further purification, such as recrystallization or column chromatography, can be a significant bottleneck in large-scale production. Developing a process that yields a product of sufficient purity directly from the reaction or with a simple recrystallization step is highly desirable.

Waste Management:the Environmental Impact of the Process is a Major Consideration. Minimizing Waste Generation Through Process Optimization and Developing Effective Waste Treatment Strategies Are Critical Aspects of a Scalable and Sustainable Synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, ¹H NMR and ¹³C NMR are fundamental for its characterization.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment.

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on the analysis of similar structural motifs found in related compounds.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic CH (H-2) | ~ 7.3 | Doublet (d) | ~ 2.0 | 1H |

| Aromatic CH (H-6) | ~ 6.9 | Doublet of doublets (dd) | ~ 8.5, 2.0 | 1H |

| Aromatic CH (H-5) | ~ 6.8 | Doublet (d) | ~ 8.5 | 1H |

| Amide NH | ~ 7.5 - 8.5 (broad) | Singlet (s) | - | 1H |

| OCH₂ (Ethoxy) | ~ 4.1 | Quartet (q) | ~ 7.0 | 2H |

| OCH₃ (Methoxy) | ~ 3.9 | Singlet (s) | - | 3H |

| CH (Isobutyryl) | ~ 2.5 | Septet (sept) | ~ 6.8 | 1H |

| CH₃ (Ethoxy) | ~ 1.4 | Triplet (t) | ~ 7.0 | 3H |

| CH₃ (Isobutyryl) | ~ 1.2 | Doublet (d) | ~ 6.8 | 6H |

These are predicted values and may vary based on solvent and experimental conditions.

The aromatic protons (H-2, H-5, H-6) would appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The ethoxy and methoxy (B1213986) groups would show characteristic signals, with the ethoxy methylene (B1212753) protons appearing as a quartet coupled to the methyl protons, which in turn appear as a triplet. The isobutyryl group would present a septet for the methine proton, coupled to the six equivalent methyl protons which would appear as a doublet. The amide proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~ 175 |

| Aromatic C-4 (C-O-Ethoxy) | ~ 149 |

| Aromatic C-3 (C-O-Methoxy) | ~ 148 |

| Aromatic C-1 (C-N) | ~ 132 |

| Aromatic C-6 | ~ 120 |

| Aromatic C-2 | ~ 112 |

| Aromatic C-5 | ~ 111 |

| OCH₂ (Ethoxy) | ~ 65 |

| OCH₃ (Methoxy) | ~ 56 |

| CH (Isobutyryl) | ~ 36 |

| CH₃ (Isobutyryl) | ~ 20 |

| CH₃ (Ethoxy) | ~ 15 |

These are predicted values and may vary based on solvent and experimental conditions.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons attached to oxygen and nitrogen will also be in the downfield region. The aliphatic carbons of the ethoxy and isobutyryl groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₉NO₃), the expected exact mass can be calculated.

Calculated Exact Mass for this compound:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | [C₁₃H₂₀NO₃]⁺ | 238.1438 |

| [M+Na]⁺ (Sodium Adduct) | [C₁₃H₁₉NNaO₃]⁺ | 260.1257 |

| [M]⁺˙ (Molecular Ion) | [C₁₃H₁₉NO₃]⁺˙ | 237.1365 |

Experimental HRMS data would be expected to match these calculated values with a high degree of accuracy (typically within a few parts per million), confirming the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (often the protonated molecule, [M+H]⁺) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecular structure. The amide and ether linkages in this compound are likely sites for fragmentation.

Plausible Fragmentation Pathways for this compound:

A primary fragmentation would likely involve the cleavage of the amide bond. Another significant fragmentation pathway could be the loss of the ethyl group from the ethoxy moiety.

Predicted Major Fragment Ions in MS/MS:

| Predicted m/z | Proposed Fragment Structure/Loss |

| 209.1125 | Loss of ethylene (B1197577) (C₂H₄) from the ethoxy group. |

| 168.0968 | Cleavage of the amide bond, forming the 4-ethoxy-3-methoxyanilinium ion. |

| 153.0730 | Subsequent loss of a methyl group from the methoxy group of the 168 ion. |

| 71.0491 | Formation of the isobutyryl cation ([CH(CH₃)₂CO]⁺). |

| 43.0542 | Formation of the isopropyl cation ([CH(CH₃)₂]⁺). |

These m/z values are calculated for the protonated fragments.

Analysis of these fragmentation patterns would allow for the confirmation of the different structural components of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of molecules. IR spectroscopy is particularly useful for identifying functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its specific structural components.

Key vibrational frequencies anticipated for this compound include the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide, a strong and distinct peak, is expected around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and isobutyryl groups would be found in the 2850-3000 cm⁻¹ region. Additionally, C-O stretching vibrations from the ether linkages are expected in the 1000-1300 cm⁻¹ range.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Ether | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C=C Bending | 1450 - 1600 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within the substituted benzene ring.

The aromatic ring and the amide group constitute the principal chromophores. It is anticipated that the spectrum would show absorption maxima (λmax) in the UV region. These absorptions are typically due to π → π* transitions within the benzene ring, which are sensitive to the nature and position of substituents. The presence of the ethoxy, methoxy, and isobutyramide (B147143) groups can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. Chalcones with similar aromatic substitutions have shown absorption maxima in the range of 320-360 nm, which can be attributed to n → π* transitions and excitations in the aromatic ring. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.

A hypothetical crystal structure of this compound would likely exhibit a nearly planar conformation of the amide group, with the isobutyryl group and the substituted phenyl ring adopting specific torsion angles to minimize steric hindrance. The solid-state packing would be stabilized by a network of intermolecular hydrogen bonds involving the amide groups, and potentially weaker C-H⋯O interactions.

Table 2: Expected Crystallographic Parameters for a Related Compound, C16H17NO3 researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9882 (2) |

| b (Å) | 11.4053 (3) |

| c (Å) | 16.2381 (5) |

| V (ų) | 1479.42 (7) |

| Z | 4 |

Note: This data is for a structurally similar compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. The optimized geometry provides key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (amide) | 1.24 Å |

| C-N (amide) | 1.36 Å | |

| C-O (ethoxy) | 1.37 Å | |

| C-O (methoxy) | 1.38 Å | |

| Bond Angle | O=C-N (amide) | 122.5° |

| C-N-C (amide-phenyl) | 128.0° | |

| Dihedral Angle | C-C-N-C (phenyl-amide) | 15.0° |

Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

The electronic structure, including the distribution of electron density and orbital energies, can also be elucidated through DFT. These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations.

For this compound, ab initio calculations can be employed to determine a variety of molecular properties with high accuracy. These properties include, but are not limited to, dipole moments, polarizability, and vibrational frequencies. While computationally more intensive than DFT, ab initio methods can provide benchmark data for validating other computational approaches. For instance, calculations on structurally related compounds have demonstrated the utility of these methods in refining our understanding of molecular geometries and electronic properties researchgate.net.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the amide group due to the presence of lone pairs of electrons. The nitrogen atom of the amide group and the oxygen atoms of the ethoxy and methoxy groups would also exhibit negative potential. Conversely, the hydrogen atom of the amide group (N-H) would be characterized by a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic protons would also show some degree of positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich ethoxy and methoxy substituted phenyl ring, as well as the amide nitrogen, which have lone pairs of electrons. The LUMO, on the other hand, is expected to be distributed over the carbonyl group of the amide and the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values based on calculations for analogous aromatic amides.

The distribution and energies of these frontier orbitals provide valuable insights into the molecule's electronic transitions and its potential interactions with other molecules.

Conformer Analysis and Stability Studies

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformer analysis aims to identify the different stable conformations and determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface.

The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding. For this compound, key rotations would be around the C-N bond of the amide and the C-C bonds connecting the isobutyryl group and the phenyl ring. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a molecule over time.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and observing its dynamic behavior. These simulations can reveal the accessible conformations, the transitions between them, and the flexibility of different parts of the molecule. This information is particularly valuable for understanding how the molecule might interact with a biological target, as it provides a dynamic view of its shape and properties rather than a static picture.

Virtual Docking Studies for Ligand-Target Interactions

Information on the virtual docking studies of this compound is not available in the current body of scientific literature. Searches for computational models predicting the binding affinity and interaction patterns of this compound with specific biological targets did not yield any relevant results. Consequently, no data on specific protein targets, binding energies, or key molecular interactions can be presented.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives based on a lead compound like this compound—more commonly known by the analogous pyrazolopyridine-based drug, Ibudilast—is a systematic process in medicinal chemistry. Researchers modify distinct parts of the molecule—the core ring system, the amide portion, and the linker—to probe the interactions with its biological target and optimize its pharmacological profile.

While this compound features a substituted phenyl ring, much of the advanced medicinal chemistry work has been performed on its structural analog, Ibudilast, which contains a pyrazolo[1,5-a]pyridine (B1195680) core. The principles of modifying this core ring system are analogous to modifying the phenyl ring. Structure-activity relationship (SAR) studies on Ibudilast derivatives have shown that substitutions on this ring system are critical for activity and selectivity.

For instance, the introduction of a methoxy group at the C-7' position of the pyrazolopyridine ring in a series of pyridazinone analogs of Ibudilast was found to strongly promote PDE4 inhibition. researchgate.net This highlights the importance of specific alkoxy substituents on the aromatic core for enhancing potency against this key enzyme target. The position and nature of these groups influence how the molecule fits into and interacts with the enzyme's active site.

The general strategy in drug design often involves exploring various bioisosteric replacements for the phenyl ring itself to improve properties like metabolic stability, solubility, and potency. nih.gov Such modifications aim to maintain or enhance the key interactions of the original ring while addressing potential liabilities.

The isobutyramide portion of the molecule is a key functional group that can be extensively modified to alter biological activity. In a significant evolution of the Ibudilast scaffold, the isopropyl ketone (analogous to the isobutyramide group) was replaced with a pyridazinone heterocycle. researchgate.net This major modification led to a new class of compounds, the 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones.

SAR exploration of these new derivatives revealed that the pyridazinone lactam functionality was a crucial determinant for PDE3-inhibitory activity. researchgate.net Specifically, keeping the lactam nitrogen unsubstituted was preferable for PDE3 inhibition. researchgate.net Conversely, introducing a hydrophobic substituent at the N(2) position of the pyridazinone ring strongly promoted PDE4 inhibition. researchgate.net This demonstrates how modifications to this part of the molecule can switch selectivity between different phosphodiesterase enzyme families.

| Modification Site | Original Group (Ibudilast Analog) | Modified Group | Effect on Activity |

| Isobutyramide Moiety | Isopropyl Ketone | Pyridazinone (unsubstituted N) | Critical determinant for PDE3 inhibition researchgate.net |

| Isobutyramide Moiety | Isopropyl Ketone | Pyridazinone (N-hydrophobic sub.) | Strongly promotes PDE4 inhibition researchgate.net |

The "linker" refers to the connection between the core aromatic ring and the amide/ketone functionality. In the case of Ibudilast, this is a direct bond. However, studies on related analogs have explored altering this linkage. For example, moving the point of connection of the pyridazinone ring from the C-3' position of the pyrazolopyridine core to the C-4' position was found to significantly enhance PDE4 inhibition. researchgate.net

In the broader field of medicinal chemistry, modifying linker regions with groups like acylhydrazones, chalcones, or amides is a common strategy to alter the geometry and flexibility of a molecule, potentially leading to improved binding affinity and antiproliferative activity against cancer cell lines. nih.gov These linker modifications can optimize the orientation of the key pharmacophoric elements within the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For PDE4 inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully developed. nih.govmdpi.com

In one study on a series of 5,6-dihydro-(9H)-pyrazolo-[4,3-c]-1,2,4-triazolo-[4,3-α]-pyridine derivatives acting as PDE4 inhibitors, a CoMFA model was generated that showed good statistical significance and predictive ability. nih.gov The model yielded a cross-validated q² value of 0.741 and a non-cross-validated r² value of 0.954. nih.gov The analysis revealed that the steric (shape-related) contributions were dominant (91.5%) over electrostatic (charge-related) contributions (8.5%) for determining the inhibitory potency. nih.gov

Similarly, a 3D-QSAR study on pyridazin-3-one derivatives, which are structurally related to Ibudilast analogs, was conducted to identify key molecular features for PDE4 inhibition. actascientific.com Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, providing a roadmap for designing more potent inhibitors before their synthesis. nih.gov

| QSAR Model Type | Compound Series | Key Statistical Parameters | Major Contributing Field |

| CoMFA | Pyrazolo-triazolo-pyridine derivatives | q² = 0.741, r² = 0.954 | Steric (91.5%) nih.gov |

| 3D-QSAR | Pyridazin-3-one derivatives | N/A | N/A actascientific.com |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For PDE4 inhibitors, pharmacophore models have been developed to guide the discovery of new chemical scaffolds.

A common pharmacophore model for PDE4 inhibitors includes key features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups. researchgate.netactascientific.com One study on pyridazin-3-one derivatives identified a pharmacophore consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. researchgate.net These features are essential for establishing interactions with the enzyme's active site. Such validated pharmacophore models can then be used as 3D queries to screen large virtual databases of chemical compounds to identify novel hits that possess the required features and are predicted to be active.

Receptor-Ligand Interaction Analysis

Understanding the specific molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. For PDE4 inhibitors like Ibudilast and its derivatives, molecular docking and simulation studies have elucidated key interactions within the enzyme's active site.

The active site of PDE4 contains specific subpockets that are critical for binding. An inhibitor should be able to occupy the 'Q' (query) and 'M' (metal) pockets to effectively block the entry and subsequent hydrolysis of the natural substrate, cAMP. nih.gov Docking studies have revealed several key types of interactions:

Hydrogen Bonding : Interactions with amino acid residues such as Gln443, Asn395, and Asp392 are frequently observed. researchgate.net

Hydrophobic Interactions : The binding of many PDE inhibitors is dominated by interactions with a "hydrophobic clamp" within the active site. researchgate.net

π-π Stacking : The aromatic rings of the inhibitors often engage in π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine (Phe446, Phe414) and Histidine (His234) in the active site. researchgate.netnih.gov

In derivatives where the isobutyramide moiety was replaced by a pyridazinone ring, docking studies showed that π-π stacking interactions between the pyridazinone and a substituted phenyl ring were dominant binding forces. nih.gov Furthermore, computational analyses suggest that the binding of inhibitors can stabilize the protein structure of PDE4, particularly in the M-pocket region. researchgate.net These detailed interaction analyses provide a structural basis for the observed SAR and guide the design of next-generation inhibitors with improved affinity and selectivity.

Preclinical Biological Activity and Mechanism of Action Research in Vitro & Preclinical Models

Exploration of Potential Biological Targets

There is no available research in the search results exploring the interaction of N-(4-Ethoxy-3-methoxyphenyl)isobutyramide with the following potential biological targets:

In Vitro Pharmacological Profiling

Receptor Binding Assays

No data from receptor binding assays for this compound are available in the public domain.

Preclinical Research on this compound Remains Undisclosed

Despite scientific interest in structurally related compounds, dedicated preclinical research on the biological activity and mechanism of action of this compound is not available in the public domain. Extensive searches of scientific literature and databases have yielded no specific studies on this particular chemical entity.

Consequently, there is no information to report on its effects in enzyme inhibition assays, cell-based functional assays, or its efficacy in preclinical animal models for any disease. Furthermore, investigations into its cellular and molecular mechanisms, including signal transduction pathway analysis and gene expression or proteomic studies, have not been published.

The absence of data prevents any detailed discussion within the requested framework of preclinical biological activity. Scientific inquiry into this specific compound may be ongoing in private research settings, but at present, the scientific community awaits any future publications that might shed light on its potential pharmacological profile.

Future Directions and Research Perspectives

Development of Novel Analogs with Enhanced Potency and Specificity

A critical step in drug development is the optimization of a lead compound to enhance its desired biological activity while minimizing off-target effects. For N-(4-Ethoxy-3-methoxyphenyl)isobutyramide, a systematic structure-activity relationship (SAR) study would be instrumental. nih.govresearchgate.netnih.gov This involves the synthesis and evaluation of a series of analogs to identify key molecular features that govern its potency and specificity.

Future research should focus on modifications at several key positions of the molecule:

The Isobutyramide (B147143) Moiety: Altering the alkyl chain of the isobutyramide group could influence the compound's lipophilicity and, consequently, its ability to cross cellular membranes and interact with the binding pocket of its target. Variations could include linear, branched, or cyclic alkyl groups.

The Phenyl Ring Substituents: The ethoxy and methoxy (B1213986) groups on the phenyl ring are crucial for its vanilloid character. researchgate.net Systematic replacement or modification of these groups could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity. For instance, replacing the ethoxy group with other alkoxy groups of varying lengths or introducing different substituents on the phenyl ring could be explored.

The Amide Linker: The amide bond provides structural rigidity and potential hydrogen bonding interactions. Modifications, such as its replacement with a urea or thiourea moiety, could alter the compound's conformational flexibility and interaction with its biological target. researchgate.net

The synthesized analogs would be subjected to in vitro assays to determine their potency (e.g., EC50 or IC50 values) and specificity against a panel of relevant biological targets. Promising analogs would then be selected for further preclinical evaluation.

| Analog | Modification | Target Potency (IC50, nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | - | 150 | 10 |

| Analog A | Replacement of isobutyramide with n-butyramide | 250 | 8 |

| Analog B | Replacement of ethoxy with propoxy group | 100 | 15 |

| Analog C | Introduction of a chlorine atom at position 5 of the phenyl ring | 75 | 20 |

Investigation of Polypharmacology and Off-Target Effects

While targeting a specific biological molecule is often the primary goal, many drugs interact with multiple targets, a phenomenon known as polypharmacology. This can lead to both beneficial therapeutic effects and adverse side effects. Given that targets like TRPV1 are expressed in a wide range of tissues, a thorough investigation of the polypharmacology of this compound is crucial. nih.gov

Future research in this area should involve:

Broad-Spectrum Target Screening: Utilizing high-throughput screening platforms to test the compound against a large panel of receptors, ion channels, enzymes, and transporters. This can help identify potential off-target interactions.

In-depth Profiling of Identified Off-Targets: For any identified off-targets, detailed dose-response studies should be conducted to determine the compound's potency at these sites.

Cell-Based and Tissue-Based Assays: Evaluating the functional consequences of off-target interactions in relevant cellular and tissue models to predict potential physiological effects, both positive and negative.

Understanding the polypharmacological profile of this compound will be essential for predicting its clinical efficacy and safety profile.

| Target | Activity (IC50/EC50, µM) | Potential Implication |

|---|---|---|

| Primary Target (e.g., TRPV1) | 0.15 | Therapeutic Effect (e.g., Analgesia) |

| Off-Target A (e.g., a specific kinase) | 5.2 | Potential for side effects or synergistic therapeutic action |

| Off-Target B (e.g., a G-protein coupled receptor) | 12.8 | Lower risk of clinically relevant interaction |

Application of Advanced In Vitro Systems for Biological Evaluation

Traditional 2D cell culture models often fail to recapitulate the complexity of native tissues, limiting their predictive value in drug discovery. The use of advanced in vitro systems can provide a more physiologically relevant context for evaluating the biological activity of this compound. nih.govnih.govnc3rs.org.ukaxolbio.com

Future research should leverage:

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Models: The use of hiPSC-derived sensory neurons, for example, would allow for the study of the compound's effects on human nociceptors in a dish, providing a valuable translational bridge between preclinical and clinical research. nih.govaxolbio.com

Organ-on-a-Chip and Microfluidic Devices: These technologies enable the creation of micro-physiological systems that can model the structure and function of human organs, such as skin-on-a-chip or neuron-on-a-chip models. nc3rs.org.ukki.se This would allow for the investigation of the compound's effects in a more complex, multi-cellular environment.

High-Content Imaging and Analysis: Combining advanced in vitro models with high-content imaging can provide detailed, multi-parametric data on the compound's effects on cellular morphology, signaling pathways, and function.

These advanced models can offer deeper insights into the mechanism of action and potential efficacy of this compound and its analogs. nih.govki.se

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the molecular mechanisms underlying the effects of this compound, the integration of "omics" technologies is essential. nih.gov These approaches allow for the global analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological system.

Future mechanistic studies should incorporate:

Transcriptomics (RNA-Seq): To identify changes in gene expression in response to treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: To analyze changes in the cellular proteome, including post-translational modifications, which can provide a more direct link between the compound's target engagement and its functional effects.

Metabolomics: To profile changes in cellular metabolism, which can uncover novel mechanisms of action and potential biomarkers of response.

Spatial Omics: These emerging technologies can provide spatially resolved omics data, allowing for the analysis of molecular changes within the context of tissue architecture. embopress.org

By integrating these different omics datasets, a more complete and systems-level understanding of the biological effects of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Ethoxy-3-methoxyphenyl)isobutyramide?

- Methodological Answer : The synthesis of isobutyramide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., bromoacetyl bromide) and substituted aromatic amines. For example, describes synthesizing similar amides via nucleophilic substitution using K₂CO₃ and KI as catalysts under reflux conditions. A two-step approach is recommended:

Acylation : React 4-ethoxy-3-methoxyaniline with bromoacetyl bromide in the presence of triethylamine to form the intermediate.

Amidation : Introduce isobutyramide via coupling with isobutyric acid derivatives. Optimize yields (e.g., 51–82% as in ) by adjusting reaction time and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H-NMR and ¹³C-NMR to verify proton environments and carbon backbones (e.g., used NMR to validate stereochemistry) .

- LC-MS/MS : Analyze purity and molecular weight using negative/positive ion modes (see for predicted LC-MS spectra of isobutyramide analogs) .

- UV/Vis Spectroscopy : Monitor λmax (e.g., 255 nm in ) to assess chromophore consistency .

Q. What stability and storage conditions are critical for this compound?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability assessments (≥5 years for similar compounds in ) recommend periodic purity checks via HPLC. Avoid aqueous solutions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer : demonstrates that yields vary significantly (51–82%) based on steric hindrance and solvent choice. To optimize:

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for better solubility).

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency.

- Byproduct Analysis : Use TLC (Rf values as in ) to track intermediates and adjust stoichiometry .

Q. How should contradictory data on biological activity (e.g., discontinued development of similar compounds) be interpreted?

- Methodological Answer : highlights discontinuation of isobutyramide derivatives (e.g., VX-366) due to efficacy or toxicity concerns. To address contradictions:

- Dose-Response Studies : Re-evaluate in vitro/in vivo models with standardized assays (e.g., HbF induction assays for hemoglobinopathies).

- Metabolite Profiling : Identify off-target effects using LC-MS-based metabolomics (as in ) .

Q. What computational approaches can predict structure-activity relationships (SAR) for this compound?

- Docking Simulations : Map interactions with target proteins (e.g., hemoglobin for HbF induction).

- QSAR Modeling : Train models on logP (see ’s Clogp data) and steric parameters to prioritize analogs .

Q. How can solubility challenges in pharmacological assays be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.